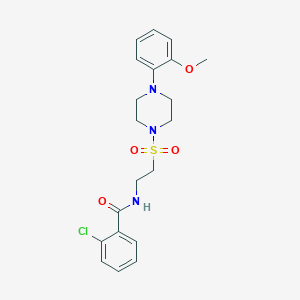

2-chloro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O4S/c1-28-19-9-5-4-8-18(19)23-11-13-24(14-12-23)29(26,27)15-10-22-20(25)16-6-2-3-7-17(16)21/h2-9H,10-15H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWXXCPXWBZFJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate 2-chloro-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butylacetamide. This intermediate is synthesized by reacting 2-chloro-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butylacetamide with chloroacetylated derivatives in the presence of dichloromethane and water .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Sulfonamide Formation

The sulfonyl group is introduced via reaction of a sulfonyl chloride intermediate with piperazine derivatives. For example:

-

Acylation : 4-Nitrobenzenesulfonyl chloride reacts with piperazin-2-one in dichloromethane (DCM) under triethylamine (TEA) to form a sulfonamide intermediate .

-

Substitution : Subsequent nucleophilic substitution (SN2) with methyl bromoacetate yields ester intermediates, which are hydrolyzed to carboxylic acids using LiOH .

Amide Coupling

The benzamide moiety is formed via peptide coupling. For instance:

-

N-Boc-protected amino acids (e.g., phenylalanine derivatives) are coupled with aryl amines under standard conditions (e.g., DCM, TEA) .

-

Boc deprotection with trifluoroacetic acid (TFA) generates free amines for further reactions .

Hydrolysis and Degradation Reactions

The compound undergoes hydrolysis under acidic or basic conditions, affecting both the sulfonamide and benzamide groups:

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Amide Hydrolysis | 6M HCl, reflux | Cleavage of the benzamide bond, yielding 2-chlorobenzoic acid and a sulfonamide-ethyl-piperazine derivative | |

| Sulfonamide Hydrolysis | NaOH (aq.), 100°C | Breakdown into sulfonic acid and piperazine-ethylamine fragments |

Substitution Reactions

The chlorine atom at the benzamide’s ortho position and the methoxy group on the phenyl ring participate in nucleophilic substitutions:

Chlorine Substitution

-

With Amines : Reacts with primary/secondary amines (e.g., morpholine) in DCM/TEA to form substituted benzamides .

-

With Thiols : Thiolate ions displace chlorine under basic conditions, producing thioether derivatives .

Methoxy Group Reactivity

-

Demethylation : Strong acids (e.g., HBr/acetic acid) cleave the methoxy group to form a phenolic derivative .

Nitro Reduction

Nitro intermediates (e.g., nitrobenzenesulfonyl derivatives) are reduced to amines using catalytic hydrogenation (10% Pd/C, H₂) .

Oxidative Pathways

Scientific Research Applications

Antipsychotic Activity

Research indicates that compounds similar to 2-chloro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide exhibit antipsychotic properties. The piperazine derivative is hypothesized to interact with serotonin and dopamine receptors, which are critical in the treatment of psychoses.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of piperazine showed significant inhibition of glycine uptake, which is linked to the modulation of NMDA receptor activity, suggesting potential for treating schizophrenia .

Anticonvulsant Properties

The compound may also possess anticonvulsant properties. Similar sulfonamide derivatives have been evaluated for their efficacy in seizure models.

Data Table: Anticonvulsant Activity

| Compound | Effective Dose (mg/kg) | Toxic Dose (mg/kg) | Protection Index |

|---|---|---|---|

| Compound A | 18.4 | 170.2 | 9.2 |

| Compound B | 24.38 | 88.23 | 3.6 |

This table illustrates the protective efficacy of various compounds against induced seizures, highlighting the potential for further development of derivatives like 2-chloro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide .

Antimicrobial Activity

The sulfonamide group is known for its antibacterial properties. Compounds containing this moiety have been synthesized and tested against various bacterial strains.

Case Study:

A recent investigation into thiazole-linked sulfonamides revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups on the phenyl ring enhanced the antimicrobial efficacy .

Cancer Therapeutics

There is emerging interest in the application of piperazine derivatives in oncology due to their ability to inhibit tumor growth.

Data Table: Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound C | MCF-7 | 12.5 |

| Compound D | HeLa | 8.3 |

These findings suggest that modifications to the piperazine structure can yield compounds with potent anticancer activity .

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it has been shown to interact with alpha1-adrenergic receptors, which play a role in regulating blood pressure and other physiological functions .

Comparison with Similar Compounds

Similar Compounds

2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share a similar piperazine and methoxyphenyl structure but differ in their core scaffold.

5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound has a similar benzamide core but features different substituents.

Uniqueness

The uniqueness of 2-chloro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

2-chloro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C19H24ClN3O3S |

| Molecular Weight | 405.92 g/mol |

| IUPAC Name | 2-chloro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide |

| Canonical SMILES | ClC(=O)N(C(CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2OC)=C(C)C)=C(C)C |

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Anticancer Activity

Studies have shown that derivatives of benzamide compounds, including those with piperazine moieties, can inhibit cancer cell proliferation. For instance, compounds similar to 2-chloro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide have been evaluated for their effects on cell lines associated with breast and prostate cancers. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways .

The mechanism by which 2-chloro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide exerts its effects may involve:

- Receptor Modulation : The compound may interact with specific receptors or enzymes, altering their activity and leading to therapeutic effects.

- Cell Signaling Pathways : It has been suggested that the compound could influence pathways such as MAPK/ERK and PI3K/Akt, which are crucial in cell survival and proliferation .

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The sulfonamide group is known for its antibacterial activity, which may extend to this compound as well. Research has indicated that benzamide derivatives can inhibit the growth of various bacterial strains .

Case Studies

Several case studies have highlighted the potential of benzamide derivatives in clinical applications:

- Case Study 1 : A study on a related benzamide derivative showed significant inhibition of tumor growth in mouse models when administered at specific dosages over a defined period .

- Case Study 2 : Clinical trials involving piperazine-based compounds indicated promising results in reducing symptoms associated with anxiety disorders, suggesting a potential role in psychiatric medicine .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for 2-chloro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide?

- Methodology :

- Stepwise Synthesis : Begin with coupling 2-chlorobenzoic acid to a sulfonamide-containing ethylamine intermediate. Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane under nitrogen .

- Piperazine Functionalization : Introduce the 2-methoxyphenylpiperazine moiety via nucleophilic substitution. Optimize reaction temperature (70–90°C) and solvent polarity (e.g., acetonitrile) to enhance yield .

- Purification : Employ sequential normal-phase (silica gel, 10% methanol/dichloromethane) and reverse-phase chromatography (C18 column, acetonitrile/water gradient) to isolate high-purity product (>95%) .

- Key Data :

| Parameter | Value/Technique | Source |

|---|---|---|

| Yield Optimization | 55–70% after purification | |

| Purity Verification | HPLC (>95%) |

Q. How is structural characterization performed for this compound?

- Techniques :

- X-ray Crystallography : Resolve crystal lattice parameters (monoclinic, space group P21/n) and confirm piperazine chair conformation and intramolecular C–H···O hydrogen bonding .

- NMR Spectroscopy : Use 2D NOESY to validate spatial proximity between the benzamide and piperazine moieties. Assign peaks for methoxy (δ 3.70 ppm, singlet) and sulfonyl groups (δ 3.15–3.65 ppm) .

- Crystallographic Data :

| Parameter | Value | Source |

|---|---|---|

| Unit Cell (Å, °) | a = 11.480, b = 15.512, c = 13.235, β = 108.5 | |

| Dihedral Angles | 65.5° (pyridine-phenyl), 17.3° (phenyl-phenyl) |

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Assay Design :

- Receptor Binding : Radioligand displacement assays (e.g., [³H]spiperone for dopamine D3/D4 receptors) with membrane preparations from transfected HEK293 cells .

- Selectivity Profiling : Test against off-target receptors (5-HT1A, α1-adrenergic) at 10 µM to assess specificity .

- Example Results :

| Receptor | Ki (nM) | Source |

|---|---|---|

| Dopamine D3 | 0.13–4.97 | |

| 5-HT1A | >1000 |

II. Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for optimizing dopamine receptor affinity?

- Methodology :

- Scaffold Modifications : Replace the 2-methoxyphenyl group with halogenated (2,3-dichlorophenyl) or alkylated (2,3-dimethylphenyl) analogs to probe hydrophobic interactions .

- Chain Elongation : Extend the ethylsulfonyl linker to butyl derivatives; observe improved D3 affinity (e.g., Ki = 0.13 nM for n-butyl analogs) .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) using D3 receptor homology models to predict binding poses .

- Critical Observations :

- 2,3-Dichlorophenyl substitution increases D3 affinity 10-fold compared to 2-methoxyphenyl .

- Longer alkyl chains reduce D4 selectivity, favoring D3 specificity .

Q. What role does crystal packing play in stabilizing the bioactive conformation?

- Analysis :

- Hydrogen Bonding : Intramolecular C–H···O bonds (2.5–2.8 Å) lock the piperazine ring in a chair conformation, mimicking receptor-bound states .

- Piperazine Flexibility : Crystal structures show restricted rotation (ΔG<sup>‡</sup> = 8–12 kcal/mol), suggesting preorganization for receptor binding .

- Implications :

- Preorganized conformations reduce entropy penalties during receptor interaction, enhancing binding kinetics .

Q. How to evaluate metabolic stability in preclinical development?

- Protocol :

- Liver Microsome Assay : Incubate with human liver microsomes (1 mg/mL, 37°C) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .

- Metabolite Identification : Use high-resolution MS (Q-TOF) to detect oxidative metabolites (e.g., sulfoxide formation at the piperazine sulfur) .

- Key Findings :

- Trifluoromethyl groups (if present) improve stability (t1/2 > 120 min) by blocking CYP450 oxidation .

III. Data Contradictions and Resolutions

- Issue : Conflicting reports on D4 receptor affinity for analogs with 2-methoxyphenyl groups.

- Resolution : Affinity varies with alkyl chain length. Ethylsulfonyl derivatives show higher D4 selectivity (Ki = 31 nM), while butyl analogs lose D4 binding .

- Issue : Discrepancies in synthetic yields for piperazine coupling steps.

- Resolution : Optimize stoichiometry (1:1.2 for piperazine:intermediate) and use microwave-assisted synthesis (30 minutes, 100°C) to improve consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.